4-[2-(Dimethylamino)ethenyl]pyridine-3-carbonitrile
Overview
Description
4-[2-(Dimethylamino)ethenyl]pyridine-3-carbonitrile is a versatile organic compound with significant applications in various fields of chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a dimethylamino group and a carbonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(Dimethylamino)ethenyl]pyridine-3-carbonitrile typically involves multiple steps, starting with the formation of the pyridine ring. One common method is the reaction of 3-cyanopyridine with a suitable dimethylamino-containing reagent under controlled conditions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial to ensure the desired product formation.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes. Continuous flow processes and batch reactions are employed to optimize yield and purity. The choice of catalysts and reagents is also optimized to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-[2-(Dimethylamino)ethenyl]pyridine-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium cyanide (NaCN) or potassium thiocyanate (KSCN).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, 4-[2-(Dimethylamino)ethenyl]pyridine-3-carbonitrile is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is used to study enzyme mechanisms and as a probe in biochemical assays. Its ability to interact with various biomolecules makes it a useful tool in understanding biological processes.
Medicine: In the field of medicine, derivatives of this compound are explored for their potential therapeutic properties. Research is ongoing to develop new drugs based on its structure.
Industry: In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which 4-[2-(Dimethylamino)ethenyl]pyridine-3-carbonitrile exerts its effects involves its interaction with molecular targets and pathways. The dimethylamino group enhances its ability to participate in nucleophilic substitution reactions, while the carbonitrile group provides a site for further chemical modifications.
Molecular Targets and Pathways: The compound interacts with enzymes and receptors, influencing biochemical pathways. Its ability to bind to specific sites on biomolecules allows it to modulate biological processes.
Comparison with Similar Compounds
4-Dimethylaminopyridine (DMAP): A well-known catalyst in organic synthesis.
4-(Dimethylamino)phenol: Used in photographic development.
4-(Dimethylamino)azobenzene: Employed in dye manufacturing.
Uniqueness: 4-[2-(Dimethylamino)ethenyl]pyridine-3-carbonitrile stands out due to its unique combination of functional groups, which provides it with distinct reactivity and versatility compared to other similar compounds.
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Properties
IUPAC Name |
4-[2-(dimethylamino)ethenyl]pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-13(2)6-4-9-3-5-12-8-10(9)7-11/h3-6,8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYFSWYHMLCYCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C=NC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80711081 | |
Record name | 4-[2-(Dimethylamino)ethenyl]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80711081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36106-34-0 | |
Record name | 4-[2-(Dimethylamino)ethenyl]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80711081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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